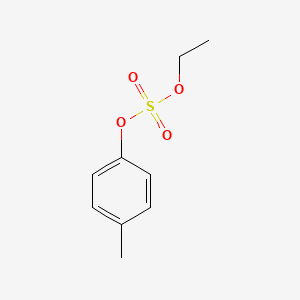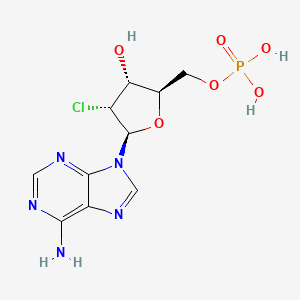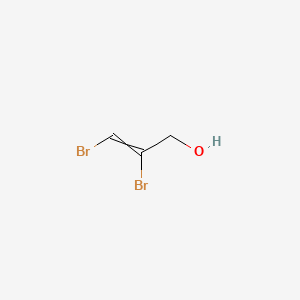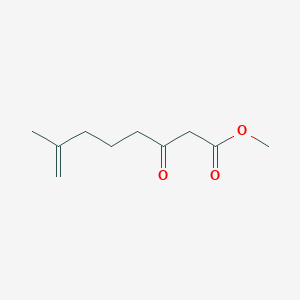
Methyl 7-methyl-3-oxooct-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methyl-3-oxooct-7-enoate is an organic compound with the molecular formula C10H16O3 It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an oxygen atom bonded to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 7-methyl-3-oxooct-7-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide via an S_N2 reaction to introduce a methyl or primary alkyl group onto the α position of a ketone or ester . The reaction typically requires a strong base, such as sodium methoxide, and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. These reactions typically use carboxylic acids and alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to produce esters . The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-methyl-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methyl-3-oxooct-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which methyl 7-methyl-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Methyl 7-methyl-3-oxooct-7-enoate can be compared with other esters and ketones:
Similar Compounds: Methyl acetoacetate, ethyl acetate, and methyl butyrate.
List of Similar Compounds
- Methyl acetoacetate
- Ethyl acetate
- Methyl butyrate
- Methyl 3-oxo-7-methyloct-6-enoate
Eigenschaften
CAS-Nummer |
71203-75-3 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 7-methyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
KPJBPSFQKXOUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCCC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


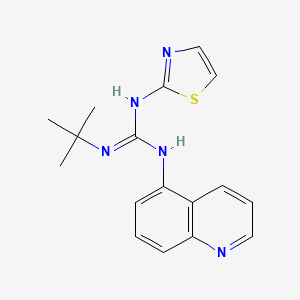
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)


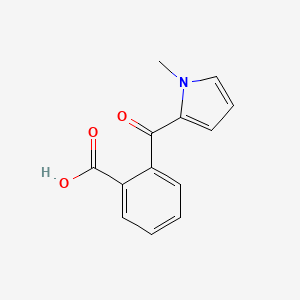
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)


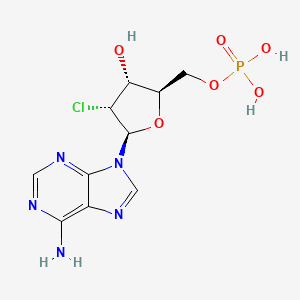
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)

